N-(3-chlorophenyl)azepane-1-carboxamide
Description
N-(3-chlorophenyl)azepane-1-carboxamide is a small-molecule carboxamide derivative featuring a 3-chlorophenyl group attached to an azepane (7-membered saturated nitrogen-containing ring) via a carboxamide linkage. Its molecular formula is C₁₃H₁₇ClN₂O, with a molecular weight of 264.74 g/mol. The compound’s structural uniqueness lies in the combination of a lipophilic azepane ring and an electron-withdrawing chlorine substituent, which may influence its pharmacokinetic and pharmacodynamic properties.
Properties
CAS No. |
301681-03-8 |
|---|---|
Molecular Formula |
C13H17ClN2O |
Molecular Weight |
252.74 g/mol |
IUPAC Name |
N-(3-chlorophenyl)azepane-1-carboxamide |
InChI |
InChI=1S/C13H17ClN2O/c14-11-6-5-7-12(10-11)15-13(17)16-8-3-1-2-4-9-16/h5-7,10H,1-4,8-9H2,(H,15,17) |
InChI Key |
YUFQDZPPZGYQKQ-UHFFFAOYSA-N |
SMILES |
C1CCCN(CC1)C(=O)NC2=CC(=CC=C2)Cl |
Canonical SMILES |
C1CCCN(CC1)C(=O)NC2=CC(=CC=C2)Cl |
Pictograms |
Corrosive; Irritant |
solubility |
5.1 [ug/mL] |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The table below highlights key structural differences and properties among N-(3-chlorophenyl)azepane-1-carboxamide and its analogs:
Key Comparative Insights
Anti-inflammatory Potential
- N-(3-chlorophenyl)naphthyl carboxamide outperformed aspirin and indomethacin in molecular docking studies, showing superior binding to FLT1, NOS2, and NOS3 targets due to its lower HOMO-LUMO gap (4.12 eV) and higher softness (0.23 eV), enhancing reactivity .
- The azepane analog (This compound ) lacks direct data but shares the 3-Cl-phenyl motif, suggesting possible overlap in anti-inflammatory mechanisms .
Structural Influence on Bioactivity
- Adamantane vs. Azepane : The adamantane derivative’s rigid structure may improve metabolic stability but reduce solubility compared to the flexible azepane ring .
- Halogen Effects : Bromine in 1-(3-Bromophenyl)-...cyclopropene-1-carboxamide may increase steric hindrance vs. chlorine, affecting target binding .
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